molecular formula C21H22N4O4 B4801664 N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4801664
M. Wt: 394.4 g/mol
InChI Key: OQGCPQJGOHUVAN-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2-(2,3-dimethylphenoxy)acetic acid, which is then converted into its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with ethylenediamine to form the intermediate amide. The final step involves the cyclization of this intermediate with phenyl isocyanate to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and an oxadiazole ring makes it particularly interesting for research in medicinal chemistry and drug development .

Properties

IUPAC Name

N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14-7-6-10-17(15(14)2)28-13-18(26)22-11-12-23-20(27)21-24-19(25-29-21)16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGCPQJGOHUVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
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N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

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